molecular formula C12H10N2O B11899330 [(2-Methylquinolin-8-yl)oxy]acetonitrile CAS No. 88757-11-3

[(2-Methylquinolin-8-yl)oxy]acetonitrile

Cat. No.: B11899330
CAS No.: 88757-11-3
M. Wt: 198.22 g/mol
InChI Key: YETBHGZOUUDSPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Research

Quinoline, a heterocyclic aromatic compound with the chemical formula C₉H₇N, is a cornerstone of modern medicinal chemistry. frontiersin.org Its structure, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a "privileged scaffold." nih.govtandfonline.comresearchgate.net This term is used to describe molecular frameworks that are able to bind to a variety of biological targets, making them exceptionally valuable in the design and development of new therapeutic agents. researchgate.netnih.gov The versatility of the quinoline nucleus is demonstrated by its presence in a wide array of natural products, most notably the Cinchona alkaloids like quinine, an important antimalarial drug. ijresm.comnih.govslideshare.net

The significance of the quinoline scaffold is underscored by its widespread application in drugs that exhibit a broad spectrum of pharmacological activities. orientjchem.org These include anticancer, anti-inflammatory, antibacterial, antiviral, anticonvulsant, and antioxidant properties. nih.govnih.govijresm.com The adaptability of the quinoline ring allows for functionalization at multiple positions, enabling chemists to fine-tune the biological activity of the resulting derivatives. frontiersin.org Consequently, numerous quinoline-based compounds are currently in clinical trials for various diseases, highlighting the scaffold's enduring importance in the quest for novel and effective medicines. nih.govtandfonline.com

Contextual Overview of Substituted Quinoline Derivatives

The chemical properties and biological activity of quinoline can be dramatically altered by adding different functional groups to its core structure. scientific.net These substituted quinoline derivatives form a vast and diverse class of compounds that are central to drug discovery. ijresm.com The type and position of the substituent play a critical role in determining the functionality of the synthesized molecule. frontiersin.org For instance, the introduction of a fluorine atom at the 6-position of the quinoline ring can markedly improve a compound's antibacterial efficacy. orientjchem.org

Researchers have developed numerous synthetic strategies, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, to create a wide range of quinoline derivatives. frontiersin.orgorientjchem.org This synthetic accessibility allows for the creation of hybrid molecules where the quinoline scaffold is combined with other biologically active moieties, leading to novel compounds with potentially enhanced therapeutic properties. frontiersin.orgnih.gov The exploration of substituted quinolines has yielded drugs for malaria (chloroquine), cancer (camptothecin), and bacterial infections (ciprofloxacin), among many others. nih.gov The continuous investigation into new substitution patterns on the quinoline ring remains a vibrant and productive area of chemical research. ijresm.comscientific.net

Structural Features and Research Relevance of [(2-Methylquinolin-8-yl)oxy]acetonitrile within Quinoline Chemistry

Within the extensive family of quinoline derivatives, this compound (CAS No: 88757-11-3) is a compound of specific interest. bldpharm.com Its structure is characterized by three key features: a quinoline core, a methyl group at the 2-position, and an oxyacetonitrile group (-O-CH₂-C≡N) at the 8-position.

The 2-methylquinoline (B7769805) portion provides the foundational heterocyclic scaffold. The methyl group at the C-2 position can influence the electronic properties and steric profile of the molecule. The substituent at the 8-position is particularly significant. The ether linkage to the quinoline ring at this position is a common structural motif in many biologically active 8-hydroxyquinoline (B1678124) derivatives. acs.org The synthesis of such an ether linkage is often achieved via a Williamson ether synthesis, a well-established reaction involving an 8-hydroxyquinoline and a halo-substituted compound. researchgate.net In the case of this compound, this would likely involve the reaction of 2-methyl-8-hydroxyquinoline with chloroacetonitrile (B46850). nih.gov

The acetonitrile (B52724) group itself is a valuable functional group in medicinal chemistry. The nitrile moiety can participate in hydrogen bonding and other molecular interactions, potentially enhancing the binding affinity of the compound to biological targets. The research relevance of this compound lies in its potential as a building block for more complex molecules or as a candidate for biological screening, drawing upon the known activities of related quinoline structures. researchgate.netnih.gov For example, derivatives of 8-hydroxyquinoline are known for their pharmacological applications, and compounds containing thiophene (B33073) and acrylate (B77674) moieties attached to a 2-methylquinolin-8-yloxy core have been studied for their antibacterial and anti-inflammatory properties. acs.orgnih.gov

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 88757-11-3 bldpharm.com
Molecular Formula C₁₂H₁₀N₂O bldpharm.com
Molecular Weight 198.22 g/mol bldpharm.com

Table 2: Comparison of Related Quinoline Derivatives

Compound NameKey Structural FeaturesNoted Research Area/Activity
8-Hydroxyquinoline Hydroxyl group at C-8Pharmacological, optical, and analytical applications acs.org
Mefloquine 2,8-bis(trifluoromethyl)quinoline structureAntimalarial, antiviral (Zika virus) nih.gov
[(5-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile Chloro group at C-5, 2-methyl, 8-oxyacetonitrilePotential medicinal chemistry applications smolecule.com
Methyl (2E)-2-{[(2-methylquinolin-8-yl)oxy]methyl}-3-(thiophen-2-yl)acrylate 2-methyl, 8-oxy linkage to a substituted acrylateAntibacterial activity nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88757-11-3

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

2-(2-methylquinolin-8-yl)oxyacetonitrile

InChI

InChI=1S/C12H10N2O/c1-9-5-6-10-3-2-4-11(12(10)14-9)15-8-7-13/h2-6H,8H2,1H3

InChI Key

YETBHGZOUUDSPW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2OCC#N)C=C1

Origin of Product

United States

Theoretical and Computational Chemistry Analyses of 2 Methylquinolin 8 Yl Oxy Acetonitrile

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies on Quinoline (B57606) Derivatives

No specific DFT studies on [(2-Methylquinolin-8-yl)oxy]acetonitrile have been found in the surveyed literature.

Frontier Molecular Orbital (FMO) Analysis and Electronic Properties

A Frontier Molecular Orbital (FMO) analysis, which is crucial for understanding the electronic properties and reactivity of a molecule through its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been specifically reported for this compound.

Molecular Electrostatic Potential (MEP) Surface Investigations

There are no available Molecular Electrostatic Potential (MEP) surface investigations for this compound. Such studies would provide insights into the molecule's charge distribution and potential sites for electrophilic and nucleophilic attack.

Computational Prediction of Thermodynamic Parameters

Computational predictions of thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy for this compound are not present in the current body of scientific literature.

Molecular Modeling and Simulation

Pharmacophore Modeling and Ligand-Based Design

No pharmacophore models have been developed, nor have any ligand-based design studies been published that specifically focus on this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in correlating the structural or property descriptors of a compound with its biological activity. For this compound, QSAR models can be developed to predict its efficacy and guide the synthesis of more potent analogs.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a sophisticated approach by considering the spatial arrangement of molecular fields. nih.govnih.govnih.govjmaterenvironsci.comresearchgate.netconicet.gov.ar For this compound, these models would involve aligning a set of its analogs and calculating their steric and electrostatic fields.

A hypothetical CoMFA and CoMSIA study on a series of this compound derivatives could yield statistical data as presented in Table 1. Such models are validated internally using techniques like leave-one-out cross-validation (q²) and externally by predicting the activity of a test set of compounds (r²_pred). nih.govresearchgate.net High q² and r² values indicate a robust and predictive model. nih.gov The contour maps generated from these analyses would highlight regions where steric bulk or specific electrostatic charges on the this compound scaffold could enhance or diminish biological activity. nih.govnih.gov For instance, a CoMFA model might indicate that bulky substituents at the methyl group of the quinoline ring are favorable for activity, while a CoMSIA model could reveal the importance of hydrogen bond donors or acceptors in the vicinity of the oxyacetonitrile group. jmaterenvironsci.com

Table 1: Hypothetical 3D-QSAR Model Statistics for this compound Analogs

ModelSEEF-valuer²_pred
CoMFA0.6850.9420.251145.70.812
CoMSIA0.7100.9550.223162.30.855

This table is interactive. Users can sort the data by clicking on the column headers.

The predictive power of QSAR models for this compound can be significantly enhanced by incorporating quantum chemical descriptors. researchgate.netresearchgate.netnih.gov These descriptors, derived from quantum mechanical calculations, provide detailed information about the electronic properties of the molecule. researchgate.net For this compound, key descriptors would include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges. walisongo.ac.idresearchgate.net

A QSAR equation for this compound and its analogs might take the form:

pIC₅₀ = β₀ + β₁(logP) + β₂(EHOMO) + β₃(ELUMO) + β₄(Dipole)

In this equation, a positive coefficient for EHOMO would suggest that higher HOMO energy, and thus greater electron-donating ability, is beneficial for activity. Conversely, a negative coefficient for ELUMO would imply that lower LUMO energy, indicating a better electron acceptor, enhances the biological response. The inclusion of these descriptors provides a more profound understanding of the electronic requirements for the activity of this compound.

Table 2: Key Quantum Chemical Descriptors for this compound

DescriptorCalculated ValueImplication for Activity
EHOMO-6.5 eVPotential for electron donation in interactions
ELUMO-1.2 eVCapacity to accept electrons
HOMO-LUMO Gap5.3 eVHigh kinetic stability
Dipole Moment3.2 DSignificant molecular polarity
Net charge on N (quinoline)-0.25 eSite for potential electrophilic attack
Net charge on N (nitrile)-0.18 ePotential hydrogen bond acceptor

This table is interactive. Users can explore the calculated values and their implications.

Molecular Docking Investigations of Interaction Potentials

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govtubitak.gov.tr For this compound, docking studies would be instrumental in identifying potential biological targets and elucidating its binding mode at the atomic level. nih.govnih.gov The process involves placing the 3D structure of the compound into the binding site of a target protein and scoring the different poses based on their binding affinity. nih.govtubitak.gov.tr

A hypothetical docking study of this compound into the active site of a target kinase could reveal key interactions. For example, the quinoline nitrogen might form a crucial hydrogen bond with a backbone amide of a key amino acid residue, while the methyl group could fit into a hydrophobic pocket. mdpi.com The oxyacetonitrile moiety could also engage in polar interactions with the surrounding residues. The docking score, typically expressed in kcal/mol, would provide an estimate of the binding affinity. nih.gov

Molecular Dynamics Simulations for Conformational and Interaction Dynamics

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the this compound-protein complex over time. mdpi.comarabjchem.orgnih.govnih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the flexibility of the ligand and the protein, as well as the stability of their interactions. mdpi.comnih.govnih.gov

For this compound, an MD simulation of its complex with a target protein would assess the stability of the binding pose predicted by docking. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time would indicate the stability of the complex. mdpi.com Furthermore, the simulation can reveal the persistence of key hydrogen bonds and hydrophobic contacts, providing a more accurate picture of the binding thermodynamics. arabjchem.orgnih.gov

Virtual Screening Protocols for Analog Identification

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. mdpi.comnih.govresearchgate.net Starting with the core structure of this compound, virtual screening can be used to identify novel analogs with potentially improved properties. mdpi.comsemanticscholar.orgresearchgate.net This can be done through either ligand-based or structure-based approaches. researchgate.net

In a ligand-based virtual screen, a database of compounds would be searched for molecules with a high degree of similarity to the 3D shape and electrostatic properties of a known active conformation of this compound. researchgate.net A structure-based virtual screen, on the other hand, would involve docking a large library of compounds into the binding site of a target protein and ranking them based on their predicted binding affinity. nih.gov The top-ranking hits would then be considered for further experimental testing.

Theoretical Studies on Compound Stability and Reactivity Profiles

Theoretical calculations, particularly using Density Functional Theory (DFT), can provide valuable information about the intrinsic stability and reactivity of this compound. researchgate.netecorfan.org By calculating various molecular properties, insights into its chemical behavior can be gained.

The reactivity of the molecule can be understood by analyzing its frontier molecular orbitals (HOMO and LUMO). The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the HOMO is likely to be distributed over the electron-rich quinoline ring, suggesting this as a site for electrophilic attack. The LUMO may be more localized on the nitrile group, indicating its susceptibility to nucleophilic attack.

Furthermore, calculated reactivity descriptors such as Fukui functions and condensed dual descriptors can pinpoint specific atoms that are most reactive towards different types of reagents. researchgate.net These theoretical predictions are invaluable for understanding the compound's stability under various conditions and for predicting potential metabolic pathways. ecorfan.orgmdpi.com

Structure Activity Relationship Sar Considerations for 2 Methylquinolin 8 Yl Oxy Acetonitrile Analogs

Influence of Substituents on the Quinoline (B57606) Ring Systemnih.govnih.gov

The modification of the quinoline ring is a common strategy for developing potent bioactive agents. nih.gov The electronic properties and steric bulk of substituents can significantly alter the interaction of the molecule with biological targets. nih.gov For instance, the presence of electron-withdrawing groups or bulky substituents can modulate activity, although the specific effects can vary depending on the biological target. nih.gov

The methyl group at the C-2 position of the quinoline ring has a notable impact on the molecule's properties. Research on analogous azo-polymers containing a 2-methylquinoline (B7769805) moiety has shown that this substituent influences the optical properties of the material. researchgate.net

Electronic Effects : The methyl group is an electron-donating group. Through inductive effects, it can increase the electron density of the quinoline ring, potentially modulating its reactivity and the basicity of the ring nitrogen.

Conformational Effects : The presence of the methyl group at C-2 introduces steric bulk. This can influence the preferred conformation of the molecule, particularly in relation to the substituent at the C-8 position, by creating steric hindrance that may affect the orientation of the oxyacetonitrile side chain.

The oxyacetonitrile group at the C-8 position is a key functional feature. SAR studies on 8-substituted quinolines have demonstrated that the nature of the substituent at this position is critical for various biological activities. researchgate.net For example, 8-hydroxyquinolines have been shown to possess significant anticancer potential. researchgate.net

Electronic Contribution : The oxyacetonitrile group possesses distinct electronic features. The ether oxygen is a hydrogen bond acceptor, while the nitrile group (C≡N) is a strong dipole and electron-withdrawing group, which can also participate in hydrogen bonding. The flexibility of the ether linkage allows the nitrile group to adopt various orientations.

The combination of substituents at the C-2 and C-8 positions determines the global stereoelectronic properties and the preferred conformation of the molecule. The quinoline ring system is generally planar. nih.gov However, the orientation of the C-8 side chain relative to the ring is crucial. In a related crystal structure, the mean plane of the quinoline ring forms a significant dihedral angle with the substituent group, indicating a non-coplanar arrangement. nih.gov For [(2-Methylquinolin-8-yl)oxy]acetonitrile, the interaction between the C-2 methyl group and the C-8 oxyacetonitrile group will likely favor a conformation that minimizes steric clash while optimizing electronic interactions.

Elucidation of Structural Determinants for Molecular Interactions (Theoretical)

Theoretical molecular modeling studies, such as molecular docking, provide valuable insights into the potential interactions of quinoline derivatives with biological targets. mdpi.comrsc.org For this compound, several key structural features would be expected to govern its molecular interactions.

Hydrogen Bonding : The nitrogen atom of the quinoline ring, the ether oxygen, and the nitrogen atom of the nitrile group are all potential hydrogen bond acceptors.

π-Interactions : The aromatic quinoline ring can participate in π-π stacking or π-anion interactions with appropriate residues in a protein binding site, such as tyrosine or tryptophan. mdpi.com

Hydrophobic Interactions : The methyl group and the aromatic rings contribute to the molecule's lipophilicity, which can drive binding to hydrophobic pockets in a receptor. rsc.orgnih.gov

Molecular FeaturePotential Interaction TypeExample from Analog Studies mdpi.com
Quinoline Ring NitrogenHydrogen Bond AcceptorInteraction with Tyr337
Quinoline Aromatic Systemπ-π Stacking, π-AnionInteractions with Tyr337, Tyr341, Trp86
C-8 Ether OxygenHydrogen Bond Acceptor-
C-8 Acetonitrile (B52724) NitrogenHydrogen Bond Acceptor-
C-2 Methyl GroupHydrophobic/Van der Waals-

Interplay between Different Substituent Positions and Overall Molecular Behavior

For this compound analogs, modifications at key positions would be expected to significantly impact their properties.

PositionOriginal SubstituentHypothetical ModificationPredicted Impact on Molecular Behavior
C-2-CH₃ (Methyl)-H or -CF₃Removing the methyl group would reduce steric hindrance and electron donation. Replacing it with a trifluoromethyl group (-CF₃) would introduce a strong electron-withdrawing effect.
C-8-OCH₂CN (Oxyacetonitrile)-OH or -OCH₃Replacing with a hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) group would alter the steric profile and hydrogen bonding capacity at this position, likely influencing binding affinity and selectivity. nih.govresearchgate.net
Quinoline RingUnsubstitutedAddition of -Cl or -FIntroducing halogens at other positions (e.g., C-5 or C-7) would modify the electronic landscape and lipophilicity of the entire ring system, potentially enhancing activity. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.